N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide

Adenosine Receptor Pharmacology Dual A₁/A₂A Antagonism CNS Research Tools

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide (CAS 2034223-06-6) is a synthetic small molecule featuring a benzamide moiety linked via a 2-oxoethyl spacer to a 3-(pyrimidin-2-ylamino)azetidine group. Its molecular formula is C₁₆H₁₇N₅O₂ with a molecular weight of 311.345 g/mol.

Molecular Formula C16H17N5O2
Molecular Weight 311.345
CAS No. 2034223-06-6
Cat. No. B2437874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide
CAS2034223-06-6
Molecular FormulaC16H17N5O2
Molecular Weight311.345
Structural Identifiers
SMILESC1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)NC3=NC=CC=N3
InChIInChI=1S/C16H17N5O2/c22-14(9-19-15(23)12-5-2-1-3-6-12)21-10-13(11-21)20-16-17-7-4-8-18-16/h1-8,13H,9-11H2,(H,19,23)(H,17,18,20)
InChIKeyOMHGXJIJSAQVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide (CAS 2034223-06-6): Procurement-Relevant Chemical Profile and Adenosine Receptor Activity


N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide (CAS 2034223-06-6) is a synthetic small molecule featuring a benzamide moiety linked via a 2-oxoethyl spacer to a 3-(pyrimidin-2-ylamino)azetidine group [1]. Its molecular formula is C₁₆H₁₇N₅O₂ with a molecular weight of 311.345 g/mol [1]. The compound is primarily characterized as an adenosine receptor ligand with documented binding affinity for the human adenosine A₁ (Ki = 3.5 nM), A₂A (Ki = 3.6 nM), and A₃ (Ki = 36 nM) receptors, while showing negligible affinity for the A₂B subtype (Ki > 10,000 nM) [2][3]. This multi-target adenosine receptor profile distinguishes it from highly subtype-selective antagonists and positions it as a research tool for studying pan-adenosine receptor pharmacology or as a starting point for PROTAC degrader design requiring balanced dual A₁/A₂A engagement.

Why Generic Adenosine Receptor Antagonists Cannot Substitute for N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide in Research Procurement


While numerous adenosine receptor antagonists are commercially available, N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide occupies a distinct pharmacological niche defined by its balanced dual A₁/A₂A affinity (Ki of 3.5 nM and 3.6 nM, respectively) combined with moderate A₃ engagement [1]. Commonly used selective tool compounds such as DPCPX (A₁-selective, Ki = 0.46 nM; >700-fold selectivity over A₂) or ZM 241385 (A₂A-selective, Ki = 0.8 nM; 500–1000-fold selectivity over A₁) cannot replicate this multi-receptor binding signature . Interchanging compounds based solely on single-target potency metrics risks introducing receptor-subtype bias that confounds experimental interpretation in systems where adenosine signaling involves concurrent A₁ and A₂A receptor activation. The compound's unique azetidine-pyrimidine scaffold further provides conformational rigidity and hydrogen-bonding capability that are absent in xanthine-based antagonists, potentially influencing off-rate kinetics and functional selectivity parameters that remain uncharacterized for the comparator molecules [1].

Quantitative Differential Evidence for N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide vs. Comparator Adenosine Receptor Ligands


Balanced Dual A₁/A₂A Affinity vs. Highly Selective A₁ Antagonists (PSB36, DPCPX)

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide exhibits nearly equipotent binding to human adenosine A₁ (Ki = 3.5 nM) and A₂A (Ki = 3.6 nM) receptors [1][2]. In contrast, the selective A₁ antagonist PSB36 shows a Ki of 0.12–0.7 nM at human A₁ but only 552–980 nM at A₂A, yielding an A₁/A₂A selectivity ratio of approximately 1,400–4,600-fold . Similarly, DPCPX displays a Ki of 0.46 nM at A₁ and 130 nM at A₂A, a selectivity ratio of ~283-fold . This fundamental difference in receptor-subtype engagement profile makes the target compound uniquely suited for experimental systems requiring concomitant blockade of both A₁ and A₂A receptors without the confounding variable of extreme selectivity that masks A₂A-mediated contributions.

Adenosine Receptor Pharmacology Dual A₁/A₂A Antagonism CNS Research Tools

Moderate A₃ Receptor Affinity Differentiates Target Compound from A₁-Selective and A₂A-Selective Antagonists

The target compound demonstrates measurable binding to the human adenosine A₃ receptor with a Ki of 36 nM [1]. This contrasts sharply with PSB36, which exhibits only weak A₃ affinity (Ki = 2,300 nM for hA₃), representing an approximately 64-fold difference in A₃ engagement . DPCPX is even more A₃-sparing with a Ki of 4,000 nM (~111-fold weaker) . The balanced A₂A-selective antagonist ZM 241385 shows negligible A₃ affinity (<10,000 nM) . The target compound thus occupies a unique position as a ligand capable of simultaneously engaging A₁, A₂A, and A₃ receptors at therapeutically relevant concentrations (sub-100 nM), a profile unavailable from any single standard comparator tool compound.

Adenosine A₃ Receptor Multi-Target Profiling Immuno-Oncology Research

Pronounced A₂B Sparing vs. Broad-Spectrum Antagonists (CGS 15943)

N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide is essentially inactive at the human adenosine A₂B receptor (Ki > 10,000 nM) [1]. This is a critical differentiator from the non-selective antagonist CGS 15943, which binds A₂B with a Ki of 16–44 nM . While CGS 15943 is often employed as a pan-adenosine receptor antagonist, its A₂B activity complicates interpretation in tissues where A₂B receptors mediate vasodilation, cytokine release, or mast cell degranulation. The target compound's A₂B-sparing profile enables cleaner dissection of A₁/A₂A/A₃-mediated effects without confounding A₂B-dependent responses—a feature that CGS 15943 cannot provide.

Adenosine A₂B Receptor Subtype Selectivity Profiling Cardiovascular Research

Distinct Azetidine-Containing Scaffold Enables PROTAC Conjugation Chemistry Not Accessible with Xanthine or Triazolotriazine Comparators

The target compound's 3-(pyrimidin-2-ylamino)azetidine core provides a secondary amine handle on the azetidine ring that serves as a synthetically tractable exit vector for linker conjugation in PROTAC (PROteolysis-TArgeting Chimera) design . Structural analogs incorporating this azetidine scaffold have yielded PROTAC molecules with DC₅₀ values of 10–50 nM in cellular degradation assays targeting ROS1 fusion proteins . In contrast, xanthine-based antagonists (DPCPX) and triazolotriazine derivatives (ZM 241385) lack this accessible secondary amine conjugation point without extensive synthetic remodelling, increasing the synthetic complexity and cost of generating bifunctional degraders from these scaffolds . This structural feature directly impacts procurement decisions for laboratories engaged in targeted protein degradation research where the adenosine receptor ligand serves as the warhead moiety.

PROTAC Design Chemical Biology Targeted Protein Degradation

Optimal Research and Industrial Application Scenarios for N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide Based on Differential Evidence


Dual A₁/A₂A Adenosine Receptor Blockade in CNS Synaptic Plasticity Studies

In hippocampal or striatal slice electrophysiology experiments where adenosine tone modulates both A₁-mediated inhibition of glutamate release and A₂A-mediated facilitation, the target compound's balanced A₁/A₂A affinity (Ki = 3.5 and 3.6 nM, respectively) enables simultaneous blockade of both receptor subtypes without the need for a cocktail of selective antagonists [1][2]. Using PSB36 or DPCPX alone would leave A₂A signaling intact, while ZM 241385 alone would spare A₁-mediated effects, each producing an incomplete pharmacological picture. The compound's A₂B-sparing profile (Ki > 10,000 nM) further eliminates confounding vasoactive effects in brain slice preparations where residual A₂B activity influences vascular tone . This scenario is directly supported by the A₁/A₂A binding data established in Section 3, Evidence Item 1, and the A₂B selectivity data from Evidence Item 3.

Adenosine A₃ Receptor Profiling in Tumor Microenvironment Research Requiring Concurrent A₁/A₂A Coverage

For immuno-oncology programs investigating the role of adenosine A₃ receptors in modulating tumor-associated macrophage polarization or NK cell cytotoxicity, the target compound provides a unique single-agent solution that covers A₃ (Ki = 36 nM) while maintaining A₁/A₂A blockade [1]. Standard comparator compounds fail to provide this tripartite coverage: PSB36 and DPCPX are effectively blind to A₃, while CGS 15943's A₂B activity (Ki = 16–44 nM) introduces off-target effects on vascular endothelial and mast cell A₂B receptors that are highly expressed in the tumor microenvironment [2]. The target compound's profile enables cleaner dissection of adenosine-mediated immunosuppression attributable specifically to A₁/A₂A/A₃ signaling. This application is grounded in the A₃ affinity comparison established in Section 3, Evidence Item 2.

PROTAC Warhead Development for Adenosine Receptor-Targeted Protein Degradation

Medicinal chemistry teams developing heterobifunctional degraders targeting adenosine receptors for degradation can leverage the compound's azetidine secondary amine as a pre-installed linker conjugation site [1]. Unlike the xanthine core of DPCPX or the triazolotriazine scaffold of ZM 241385—which require multi-step synthetic sequences to introduce a conjugation handle—the target compound's azetidine ring permits direct amide or sulfonamide coupling to E3 ligase-recruiting moieties [2]. Structural analogs of this scaffold have yielded functional PROTACs with DC₅₀ values of 10–50 nM, demonstrating the viability of this approach [1]. This reduces PROTAC probe development timelines and synthesis costs relative to alternative adenosine receptor ligand scaffolds. This scenario is substantiated by the class-level PROTAC evidence presented in Section 3, Evidence Item 4.

Control Compound for Selectivity Profiling Panels in Adenosine Receptor Drug Discovery

In high-throughput screening campaigns aimed at identifying novel subtype-selective adenosine receptor modulators, the target compound serves as an ideal reference standard for defining the 'multi-target' boundary of a selectivity assay panel [1]. Its well-characterized activity across A₁ (Ki = 3.5 nM), A₂A (Ki = 3.6 nM), and A₃ (Ki = 36 nM), combined with confirmed A₂B inactivity (Ki > 10,000 nM), provides a four-point calibration that validates assay sensitivity for each subtype simultaneously [2]. This reduces the number of control compounds required per assay plate, streamlining screening logistics. The quantitative binding data supporting this application derive from Section 3, Evidence Items 1 through 3.

Quote Request

Request a Quote for N-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.